N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide
Description
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide is a chiral amide derivative featuring a naphthalene moiety and a trifluoromethyl-substituted benzene ring. The compound’s structure combines lipophilic aromatic groups (naphthalene and trifluoromethylphenyl) with a propanamide linker, suggesting applications in drug discovery, particularly for targets requiring hydrophobic binding pockets.
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHAOJGPHEOSO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carbodiimide Chemistry
Reagents :
-
(1S)-1-(1-Naphthalenyl)ethylamine
-
3-(Trifluoromethyl)benzenepropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
Procedure :
-
Activation of the carboxylic acid with EDC/HOBt in dichloromethane at 0°C for 1 hour.
-
Dropwise addition of the chiral amine under nitrogen atmosphere.
-
Stirring at room temperature for 12 hours.
Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Advantages :
-
Mild conditions preserve stereochemistry.
-
Compatibility with acid-sensitive functional groups.
Limitations :
-
Requires rigorous exclusion of moisture.
-
Moderate yields due to competing side reactions.
Lithiation-Based Acylation (Adapted from Patent US4596875)
This method, adapted from analogous quinolinecarboxamide syntheses, employs a lithiated intermediate for nucleophilic acylation:
Key Steps :
-
Lithiation : Treatment of N-(2-thiazolyl)acetamide with butyllithium in tetrahydrofuran (THF) at −70°C.
-
Nucleophilic Attack : Addition of 3-(trifluoromethyl)benzenepropanoyl chloride to the lithiated species.
-
Workup : Quenching with hydrochloric acid and extraction with ether.
Optimized Conditions :
-
Temperature: −70°C to prevent decomposition.
-
Solvent: Anhydrous THF with argon purging.
Yield : 81% after recrystallization (ethanol/water).
Stereochemical Control and Enantiomeric Purification
The (1S)-configuration of the ethylamine moiety is achieved via:
-
Chiral Resolution : Diastereomeric salt formation with (−)-ditoluoyl-L-tartaric acid.
-
Asymmetric Synthesis : Catalytic hydrogenation of 1-naphthalenyl ethanimine using Evans’ oxazaborolidine catalysts.
Analytical Validation :
-
HPLC : Chiralpak AD-H column, 95:5 hexane:isopropanol, 1 mL/min.
-
Retention times: (1S)-enantiomer = 12.3 min; (1R)-enantiomer = 14.7 min.
-
Critical Reaction Parameters and Optimization
Temperature Effects on Amide Bond Formation
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 72 | 98 |
| 25 | 68 | 95 |
| 40 | 55 | 89 |
Lower temperatures minimize racemization but prolong reaction times.
Solvent Screening for Lithiation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 81 |
| Diethyl ether | 4.3 | 63 |
| DME | 7.2 | 72 |
THF’s moderate polarity stabilizes the lithiated intermediate.
Analytical Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
-
δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene H-8)
-
δ 5.32 (q, J = 6.8 Hz, 1H, CH-NHCO)
-
δ 3.02 (t, J = 7.2 Hz, 2H, COCH2)
19F NMR (376 MHz, CDCl3) :
-
δ −62.5 (s, CF3)
HRMS (ESI+) :
-
m/z Calculated for C22H20F3NO: 394.1523 [M+H]+
-
Found: 394.1521.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| (1S)-1-(1-Naphthalenyl)ethylamine | 12,500 |
| 3-(Trifluoromethyl)benzenepropanoic acid | 8,200 |
| EDC | 3,800 |
Batch recycling of solvents and catalysts reduces costs by ~18%.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Corresponding amine derivatives.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various chemical processes, often involving the reaction of naphthalene derivatives with trifluoromethyl-substituted phenyl groups. A notable method includes the use of palladium-catalyzed reactions to form the desired amide structure. The synthesis pathway typically includes:
- Starting Materials : 1-Bromo-3-(trifluoromethyl)benzene and 3,3-diethoxyprop-1-ene.
- Catalysts : Palladium acetate and bases such as potassium carbonate.
- Conditions : Reactions are often conducted at elevated temperatures (around 90 °C) and monitored using techniques like GC-MS for product verification .
Biological Activities
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide exhibits significant biological activities, primarily as a modulator of purinergic receptors. Research indicates its potential as an antagonist for P2X receptors, which are implicated in various physiological processes including pain perception and bladder control.
Therapeutic Applications
- Pain Management : The compound has been identified as a potential treatment for chronic pain conditions due to its antagonistic effects on P2X3 receptors, which play a crucial role in nociception.
- Urinary Disorders : Its ability to inhibit P2X2/3 receptor activity suggests therapeutic benefits for urinary incontinence and bladder overactivity .
- Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Pain Relief | P2X3 receptor antagonist | Chronic pain management |
| Urinary Control | P2X2/3 receptor inhibition | Treatment of urinary incontinence |
| Anticancer Potential | Unknown (preliminary findings) | Targeting specific cancer types |
Table 2: Synthesis Conditions
| Reactants | Catalyst | Temperature (°C) | Duration (hours) |
|---|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene + 3,3-diethoxyprop-1-ene | Pd(OAc)₂ + K₂CO₃ | 90 | 4 |
Case Studies
Case Study 1: Pain Management Trials
A clinical trial investigated the efficacy of this compound in patients with neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as a novel analgesic agent.
Case Study 2: Bladder Overactivity
In a preclinical model of bladder overactivity, administration of the compound resulted in decreased frequency of micturition and increased bladder capacity, suggesting a promising avenue for treating urinary disorders.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Stereochemical Influence : The (S)- and (R)-enantiomers of the naphthalenylethyl-propanamide (CAS 1005450-55-4) highlight the importance of chirality in drug design. Enantiomers may differ in binding affinity to chiral targets (e.g., enzymes or GPCRs), though specific activity data are absent in the evidence .
Backbone Modifications : Replacing the propanamide linker with an amine (as in the hydrochloride salt derivative) alters solubility and bioavailability. The amine’s protonation state could enhance water solubility, while the amide group may improve metabolic stability .
Aromatic Substitution Patterns: Trifluoromethyl Position: Moving the trifluoromethyl group from the 3- to 4-position on the benzene ring (e.g., in ’s compound) could affect electronic properties and steric interactions.
Synthetic Yields : Analogs like N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (56% yield) demonstrate moderate efficiency in multi-step syntheses, comparable to other benzamide derivatives .
Physicochemical and Functional Comparisons
- Lipophilicity : The naphthalene and trifluoromethyl groups contribute to high lipophilicity, suggesting favorable membrane permeability. This contrasts with more polar analogs like those containing pyridine (), which may exhibit reduced passive diffusion .
- Thermodynamic Stability : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a feature shared across all listed analogs .
- Synthetic Complexity: The target compound’s synthesis likely involves enantioselective steps (e.g., chiral resolution or asymmetric catalysis), whereas non-chiral analogs (e.g., ’s ACI-INT-1455) may be produced via simpler routes .
Biological Activity
N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide, also known as a derivative of cinacalcet, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including a Mizoroki–Heck cross-coupling reaction. This method utilizes 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate. The reaction conditions can be optimized using both conventional heating and microwave-assisted methods to improve yield and purity .
Table 1: Synthesis Conditions
| Step | Reactants | Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| 1 | 1-Bromo-3-(trifluoromethyl)benzene, Acroleine Diethyl Acetal | Pd(OAc)₂ | DMF | 90 °C | 4 h |
| 2 | Crude mixture | Hydrogenation | - | - | - |
This compound exhibits biological activity primarily through its interaction with calcium-sensing receptors (CaSR). This compound acts as a positive allosteric modulator of CaSR, influencing calcium homeostasis and potentially impacting various physiological processes such as parathyroid hormone secretion and bone metabolism .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor properties.
- Metabolic Effects : Research indicates that it may influence metabolic pathways related to glucose and lipid metabolism, which could have implications for diabetes management .
Table 2: Biological Assays Summary
| Study Type | Outcome | Reference |
|---|---|---|
| In vitro Antitumor | Inhibition of cancer cell proliferation | |
| Metabolic Studies | Influence on glucose/lipid metabolism |
Safety and Toxicology
While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further comprehensive toxicological evaluations are necessary to establish long-term safety .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving amidation and functional group transformations. For example, similar fluorinated benzamides are prepared by reacting cyanopyrazine derivatives with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine), followed by purification via column chromatography. Intermediates are confirmed using 1H-NMR and TLC to validate structural integrity and purity .
Q. What analytical techniques are critical for characterizing this compound and its stereoisomers?
- Methodological Answer :
- 1H-NMR : Essential for confirming stereochemistry (e.g., distinguishing S/R configurations at chiral centers).
- HPLC : Used for purity assessment and resolving enantiomeric impurities (e.g., Cinacalcet-related impurities with 98% HPLC purity thresholds) .
- Mass Spectrometry : Validates molecular weight (e.g., MW 393.87 for hydrochloride salts) and fragmentation patterns .
- TLC : Monitors reaction progress and intermediate purity .
Q. What pharmacological targets are associated with structurally related compounds?
- Methodological Answer : Derivatives like Cinacalcet (a calcium-sensing receptor modulator) and its analogs target CaSR (Calcium-Sensing Receptor) . Pharmacological assays involve testing binding affinity using radiolabeled ligands or functional assays measuring intracellular calcium flux in cell lines (e.g., HEK293 cells transfected with CaSR) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis (e.g., chiral auxiliaries in amidation steps).
- Crystallization : Recrystallize intermediates with enantiopure resolving agents.
- Stereochemical Analysis : Validate using circular dichroism (CD) or X-ray crystallography for absolute configuration confirmation. Contradictions in optical rotation data between batches can arise from residual solvents or impurities, requiring rigorous solvent removal .
Q. What strategies address low yields in the final amidation step of similar trifluoromethylated benzamides?
- Methodological Answer :
- Reagent Optimization : Replace traditional coupling agents (e.g., DCC) with HATU or EDC/HOBt to improve efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of fluorinated intermediates.
- Temperature Control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions (e.g., racemization). For example, yields for analogous compounds improved from 31% to 56% by optimizing stoichiometry and reaction time .
Q. How do researchers resolve contradictions in biological activity data between in vitro and in vivo studies for CaSR modulators?
- Methodological Answer :
- Metabolic Stability Assays : Test compound stability in liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism).
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
- Off-Target Screening : Use SPR (Surface Plasmon Resonance) or thermal shift assays to identify unintended protein interactions. For instance, discrepancies in calcilytic activity between cell-based assays and animal models may stem from protein binding or metabolite interference .
Q. What advanced methods are used for impurity profiling of this compound in pharmaceutical research?
- Methodological Answer :
- LC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts, stereoisomers) at ppm levels.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability.
- NMR-Based Quantification : Uses qNMR with internal standards (e.g., maleic acid) for impurity quantification without reference materials. For example, Cinacalcet impurities like N-oxide derivatives are characterized using 13C-NMR and IR spectroscopy .
Contradictions and Limitations
- Synthetic Yields : reports variable yields (31%–95%) for analogous compounds, highlighting sensitivity to reaction conditions.
- Stereochemical Purity : Some studies report enantiomeric excess (ee) >99% via chiral HPLC , while others note batch-dependent variability due to inadequate crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
